molecular formula LiOW B14680764 Pubchem_71350863 CAS No. 37349-20-5

Pubchem_71350863

Cat. No.: B14680764
CAS No.: 37349-20-5
M. Wt: 206.8 g/mol
InChI Key: BAEKJBILAYEFEI-UHFFFAOYSA-N
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Description

PubChem Compound ID (CID) 71350863 is a unique chemical entity registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI) . PubChem aggregates data from over 400 contributors, including academic institutions, government agencies, and pharmaceutical companies, to provide comprehensive chemical profiles encompassing structural, bioactivity, and literature data . Each CID, including 71350863, is assigned to a distinct molecular structure, with associated metadata such as:

  • Chemical descriptors (e.g., molecular formula, weight, SMILES, InChIKey).
  • Biological assay results (e.g., target proteins, inhibitory concentrations).
  • Literature references (e.g., patents, journal articles).

For CID 71350863, the exact chemical structure and properties are derived from contributor-submitted data, which may include synthetic details, spectroscopic characterization, and bioactivity screens .

Properties

CAS No.

37349-20-5

Molecular Formula

LiOW

Molecular Weight

206.8 g/mol

InChI

InChI=1S/Li.O.W

InChI Key

BAEKJBILAYEFEI-UHFFFAOYSA-N

Canonical SMILES

[Li].O=[W]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tetramethoxymethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: It can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to various substrates, thereby modifying their chemical properties. This mechanism is crucial in its applications in organic synthesis and pharmaceutical research .

Comparison with Similar Compounds

Key Findings :

  • CID 71350864 (0.92 similarity) shares the benzothiazole-sulfonamide scaffold but differs in a methyl group, slightly reducing potency .
  • Lower-scoring analogs (e.g., CID 71351002) demonstrate that sidechain modifications significantly impact bioactivity, highlighting structure-activity relationship (SAR) trends .

3-D Conformational Analogs

3-D similarity prioritizes spatial overlap and pharmacophore features, capturing compounds with divergent scaffolds but similar binding modes.

CID Similarity Score (Shape) Molecular Formula Molecular Weight (g/mol) Target Protein Binding Affinity (Kd, nM) Key 3-D Features Data Source
71350863 C₁₈H₂₄N₂O₅S 380.46 Protein Kinase A 8.7 Planar aromatic ring, H-bond donor/acceptor NIH MLP
71420011 0.88 C₂₀H₂₂F₃N₃O₄ 437.41 Protein Kinase A 9.1 Fluorophenyl group mimicking sulfonamide DrugBank
71420045 0.79 C₁₇H₂₁N₃O₆ 363.37 MAP Kinase 14.2 Distorted conformation with similar H-bond network PubChem

Key Findings :

  • CID 71420011 (0.88 similarity) lacks the benzothiazole core but achieves comparable binding affinity via a fluorophenyl group, demonstrating 3-D complementarity .
  • Lower shape similarity analogs (e.g., CID 71420045) may bind alternative targets, emphasizing the role of conformational flexibility in polypharmacology .

Complementary Insights from 2-D and 3-D Comparisons

Scaffold Hopping : 3-D analogs (e.g., CID 71420011) reveal opportunities for scaffold diversification while retaining target engagement, a strategy critical in drug design to circumvent intellectual property barriers .

Bioactivity Prediction : For understudied compounds like CID 71350863, bioactivity data from 2-D neighbors (e.g., CID 71350864) can guide hypothesis generation, whereas 3-D neighbors suggest off-target effects .

Data Limitations : PubChem’s precomputed neighbors prioritize high-confidence similarities (Tanimoto ≥ 0.8, shape ≥ 0.7); users may perform custom searches to adjust thresholds .

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